![molecular formula C25H25N5O3 B2723533 N-(2,5-diethoxyphenyl)-5-(pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2177366-44-6](/img/structure/B2723533.png)
N-(2,5-diethoxyphenyl)-5-(pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-diethoxyphenyl)-5-(pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C25H25N5O3 and its molecular weight is 443.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optical Properties and Potential Applications
A series of compounds related to N-(2,5-diethoxyphenyl)-5-(pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide have been synthesized and their optical properties studied. These compounds exhibit fluorescence quantum yields that vary depending on the substituents in the phenyl ring, indicating potential applications as organic semiconductors. The photophysical properties suggest that these compounds can be used in the development of materials with specific optical characteristics, making them suitable for applications in electronic devices. The facile synthesis and unique photophysical properties of these compounds underscore their potential utility in the field of organic electronics (Briseño-Ortega et al., 2018).
Synthesis and Characterization
Another study focused on the synthesis and characterization of similar triazole derivatives, exploring their thermal stability and photophysical properties. These compounds absorb in the near-visible region and exhibit fluorescence in solution, emitting in the blue and green regions. Their high thermal stability up to 300°C and the detailed spectroscopic analysis suggest their potential use in high-performance optical materials and devices. The experimental absorption and emission properties were supported by theoretical data, providing a comprehensive understanding of their photophysical behavior (Padalkar et al., 2015).
Application in Organic Light-Emitting Diodes (OLEDs)
Further research into pyridine and triazole-based compounds has led to the development of materials for use in phosphorescent organic light-emitting diodes (PhOLEDs). These materials, designed with an eye towards optimizing electronic properties for OLED applications, demonstrate the potential of such compounds in enhancing the performance of OLED devices. The incorporation of electron-deficient groups and the adjustment of electronic properties have been shown to significantly improve the efficiency and operational stability of PhOLEDs, highlighting the versatility and utility of these compounds in advanced electronic applications (Liu, Wang, & Yao, 2018).
properties
IUPAC Name |
N-(2,5-diethoxyphenyl)-1-(2-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-4-32-19-10-11-22(33-5-2)20(16-19)27-25(31)23-24(18-12-14-26-15-13-18)30(29-28-23)21-9-7-6-8-17(21)3/h6-16H,4-5H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTJIHLTCLRQMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3C)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.